2-Amino-2-(4-methylcyclohexyl)acetamide
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Overview
Description
2-Amino-2-(4-methylcyclohexyl)acetamide is an organic compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . This compound is characterized by the presence of an amino group and a cyclohexyl ring substituted with a methyl group. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-methylcyclohexyl)acetamide typically involves the reaction of 4-methylcyclohexanone with ammonia and cyanide, followed by hydrolysis. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-methylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-(4-methylcyclohexyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-methylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The amino group and cyclohexyl ring play crucial roles in its binding affinity and reactivity. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-methylcyclohexyl)acetamide: Characterized by the presence of an amino group and a methyl-substituted cyclohexyl ring.
N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide: Contains a similar cyclohexyl ring but with additional aromatic substitution.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a methyl-substituted cyclohexyl ring makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-amino-2-(4-methylcyclohexyl)acetamide |
InChI |
InChI=1S/C9H18N2O/c1-6-2-4-7(5-3-6)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H2,11,12) |
InChI Key |
DXVWEUYYADFORE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C(=O)N)N |
Origin of Product |
United States |
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